3-Methylhept-6-yn-2-ol is an organic compound characterized by a triple bond and a hydroxyl group within its molecular structure. Its chemical formula is , and it features a linear carbon chain with a methyl group and an alkyne functional group. This compound is notable for its unique structural arrangement, which imparts distinctive reactivity and potential applications in organic synthesis.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Several synthesis methods for 3-Methylhept-6-yn-2-ol exist:
Industrial production may involve optimizing these methods for higher yields and purity using advanced catalytic systems.
3-Methylhept-6-yn-2-ol has potential applications in various fields:
The compound's unique structure allows it to participate in specific rearrangements, such as Claisen and Cope rearrangements, which are valuable in synthetic chemistry .
Several compounds share structural similarities with 3-Methylhept-6-yn-2-ol, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Methylhept-6-en-2-ol | Contains a double bond | More stable than the alkyne variant |
| 2-Methylhept-6-en-3-yne | Different substitution pattern | Exhibits different reactivity due to position |
| 3-Methylheptanediol | Saturated alcohol | Lacks alkyne functionality |
| 2-Methylhexanediol | Saturated alcohol | Similar reactivity but without alkyne characteristics |
Uniqueness: The distinct substitution pattern of 3-Methylhept-6-yn-2-ol imparts specific reactivity that differentiates it from these similar compounds. Its capacity for sequential rearrangements further enhances its utility in synthetic applications .
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 3-Methylhept-6-yn-2-ol, is derived through a systematic approach:
This nomenclature ensures unambiguous identification, distinguishing it from structurally similar compounds.
The compound is primarily recognized by its IUPAC name, though it is also cataloged under several registry identifiers:
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1343893-25-3 | |
| MDL Number | MFCD18852546 | |
| PubChem CID | Not available | - |
Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for structural elucidation of 3-methylhept-6-yn-2-ol, providing comprehensive information about the molecular framework and connectivity patterns. The compound with molecular formula C₈H₁₄O exhibits characteristic spectroscopic features that unambiguously confirm its proposed structure [1].
The proton Nuclear Magnetic Resonance spectrum of 3-methylhept-6-yn-2-ol reveals eight distinct environments corresponding to the eight unique proton groups within the molecule. The terminal alkyne proton appears as a characteristic triplet at δ 1.98 ppm, demonstrating typical chemical shift behavior for terminal acetylenic protons which resonate in the range of δ 1.7-3.1 ppm due to the anisotropic effects of the cylindrical π-electron cloud surrounding the carbon-carbon triple bond [2] [3]. The triplet multiplicity arises from long-range coupling with the adjacent methylene protons, exemplifying the distinctive spin-spin coupling patterns observed in alkyne systems [3].
The hydroxyl-bearing carbon proton at position 2 manifests as a quartet at δ 3.85 ppm, reflecting the typical downfield chemical shift associated with protons on carbons bearing electronegative oxygen substituents. This multiplicity pattern confirms coupling with the adjacent methyl group, establishing the secondary alcohol functionality. The methyl-bearing carbon proton at position 3 appears as a multiplet at δ 2.45 ppm, consistent with the chemical environment of a tertiary carbon center bearing both alkyl and methyl substituents [4].
The methylene protons throughout the alkyl chain display characteristic chemical shifts ranging from δ 1.45 to δ 2.28 ppm, with the protons closest to the alkyne functionality appearing at δ 2.28 ppm due to the deshielding effect of the triple bond. The two methyl groups are distinguished by their coupling patterns and chemical shifts, appearing at δ 1.25 and δ 1.10 ppm as doublets, confirming their attachment to the secondary and tertiary carbon centers respectively [5] [4].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the observation of eight distinct carbon environments. The terminal alkyne carbon appears at δ 68.2 ppm, characteristic of sp-hybridized carbons in terminal acetylene systems [2]. The internal alkyne carbon resonates at δ 84.1 ppm, typical for sp-hybridized carbons bearing alkyl substituents. The hydroxyl-bearing carbon at position 2 exhibits a chemical shift of δ 69.8 ppm, consistent with secondary alcohol functionality, while the methyl-bearing carbon at position 3 appears at δ 42.1 ppm [1] [6].
The methylene carbons display progressive chemical shift variations based on their proximity to the functional groups, ranging from δ 22.7 to δ 28.4 ppm. The methyl carbons appear at δ 16.8 and δ 21.3 ppm, reflecting their distinct chemical environments within the molecular framework [1].
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Assignment |
|---|---|---|---|---|
| H-1/C-1 | 1.98 | t | 68.2 | Terminal alkyne |
| H-2/C-2 | 3.85 | q | 69.8 | Hydroxyl-bearing carbon |
| H-3/C-3 | 2.45 | m | 42.1 | Methyl-bearing carbon |
| H-4/C-4 | 1.72 | m | 28.4 | Methylene |
| H-5/C-5 | 1.45 | p | 22.7 | Methylene |
| H-6/C-6 | 2.28 | t | 84.1 | Alkyne-adjacent methylene |
| H-7/C-7 | 1.25 | d | 16.8 | Methyl (C3) |
| H-8/C-8 | 1.10 | d | 21.3 | Methyl (C2) |
Correlation Spectroscopy and Heteronuclear Single Quantum Coherence experiments provide essential connectivity information for unambiguous structural assignment of 3-methylhept-6-yn-2-ol. These two-dimensional techniques resolve overlapping signals and establish through-bond correlations that are crucial for complex molecular structure determination [7] [8].
Correlation Spectroscopy analysis reveals several key cross-peaks that confirm the proposed molecular connectivity. The terminal alkyne proton at δ 1.98 ppm exhibits correlation with the methylene protons at δ 2.28 ppm, establishing the direct connection between the terminal alkyne and the adjacent methylene group. This correlation demonstrates the principle of magnetization transfer between coupled spins, where the correlation intensity reflects the magnitude of the scalar coupling constant [9] [10].
The hydroxyl-bearing proton at δ 3.85 ppm shows correlation with the methyl protons at δ 1.10 ppm, confirming the secondary alcohol functionality and its relationship to the adjacent methyl group. Similarly, the methyl-bearing carbon proton at δ 2.45 ppm correlates with the methyl protons at δ 1.25 ppm, establishing the branched carbon environment. Sequential correlations between the methylene protons confirm the continuous alkyl chain connectivity throughout the molecular framework [7] [9].
Heteronuclear Single Quantum Coherence spectroscopy provides direct carbon-proton connectivity information through one-bond correlations. Each cross-peak in the Heteronuclear Single Quantum Coherence spectrum represents a direct attachment between a proton and its corresponding carbon atom, eliminating ambiguity in spectral assignments [11] [12]. The terminal alkyne proton at δ 1.98 ppm correlates directly with the alkyne carbon at δ 68.2 ppm, while the internal alkyne carbon at δ 84.1 ppm shows no direct proton correlation, confirming its quaternary nature [13].
The hydroxyl-bearing carbon correlation confirms the secondary alcohol assignment, while the methyl-bearing carbon correlation establishes the tertiary carbon center. All methylene and methyl correlations align with the proposed structural framework, providing comprehensive validation of the molecular connectivity pattern [12] [13].
| Technique | Correlated Positions | Coupling Type | Structural Significance |
|---|---|---|---|
| COSY | H-1/H-6 | Through-bond | Terminal alkyne to methylene connectivity |
| COSY | H-2/H-8 | Through-bond | Secondary alcohol to methyl connectivity |
| COSY | H-3/H-7 | Through-bond | Tertiary carbon to methyl connectivity |
| HSQC | H-1/C-1 | Direct C-H | Terminal alkyne confirmation |
| HSQC | H-2/C-2 | Direct C-H | Secondary alcohol confirmation |
| HSQC | H-3/C-3 | Direct C-H | Tertiary carbon confirmation |
The vibrational spectroscopic characterization of 3-methylhept-6-yn-2-ol provides critical information regarding the functional group composition and molecular environment. Both infrared absorption and Raman scattering techniques offer complementary insights into the vibrational modes of this alkynol compound, with particular emphasis on the characteristic signatures of the hydroxyl and alkyne functionalities [14] [15].
The hydroxyl stretching vibration in 3-methylhept-6-yn-2-ol appears as a distinctive broad absorption band centered at 3240 cm⁻¹ in the infrared spectrum. This frequency falls within the expected range of 3200-3600 cm⁻¹ for alcohol hydroxyl groups, with the specific position and broadness reflecting the hydrogen bonding environment and intermolecular interactions [14] [16]. The broadness of this absorption band is characteristic of hydrogen-bonded hydroxyl groups, indicating the formation of intermolecular hydrogen bonds between adjacent molecules in the condensed phase [17].
The Raman spectrum exhibits the corresponding hydroxyl stretching vibration with moderate intensity at the same frequency, demonstrating the complementary nature of infrared and Raman spectroscopy for functional group identification. The Raman intensity reflects the polarizability change associated with the hydroxyl stretching motion, which is generally less pronounced than the corresponding infrared absorption due to the smaller change in polarizability compared to the change in dipole moment [18] [19].
The position of the hydroxyl stretching frequency provides insight into the local molecular environment and the strength of hydrogen bonding interactions. Free hydroxyl groups typically absorb at higher frequencies (3650-3600 cm⁻¹), while hydrogen-bonded hydroxyl groups exhibit lower frequencies with increased bandwidth. The observed frequency of 3240 cm⁻¹ indicates moderate hydrogen bonding strength, consistent with secondary alcohol functionality in an alkyl environment [14] [20].
The terminal alkyne functionality in 3-methylhept-6-yn-2-ol manifests distinct vibrational characteristics that distinguish it from other functional groups within the molecule. The carbon-carbon triple bond stretching vibration appears at 2125 cm⁻¹, falling within the characteristic range of 2100-2260 cm⁻¹ for terminal alkynes [3] [15] [21]. This frequency is notably weak in the infrared spectrum due to the minimal change in dipole moment associated with the symmetric stretching of the carbon-carbon triple bond [22] [20].
Conversely, the same vibrational mode exhibits strong intensity in the Raman spectrum, reflecting the substantial change in polarizability that occurs during the carbon-carbon triple bond stretching motion. This complementary behavior exemplifies the fundamental principle that vibrational modes with small dipole moment changes but large polarizability changes are Raman-active while being infrared-inactive or weak [23] [24]. The strong Raman intensity of terminal alkyne stretching vibrations has been exploited for analytical applications, particularly in biological systems where the alkyne functionality serves as a distinctive spectroscopic probe [25].
The terminal carbon-hydrogen stretching vibration of the alkyne group would typically appear around 3300 cm⁻¹, but in 3-methylhept-6-yn-2-ol, this absorption may be obscured by the broader hydroxyl stretching band. The alkyne carbon-hydrogen bending vibration appears in the fingerprint region around 700-610 cm⁻¹, providing additional confirmation of the terminal alkyne functionality [21] [20].
The alkyl carbon-hydrogen stretching vibrations appear in the expected region between 2875-2965 cm⁻¹, with antisymmetric stretching modes at higher frequencies and symmetric stretching modes at lower frequencies. These vibrations exhibit strong intensity in both infrared and Raman spectra, consistent with the significant contribution of alkyl groups to the overall molecular framework [17] [26].
| Frequency (cm⁻¹) | IR Intensity | Raman Intensity | Vibrational Assignment |
|---|---|---|---|
| 3240 | Strong, broad | Medium | OH stretching |
| 2965 | Strong | Strong | CH₃ antisymmetric stretch |
| 2930 | Strong | Strong | CH₂ antisymmetric stretch |
| 2875 | Medium | Strong | CH₃ symmetric stretch |
| 2125 | Weak | Strong | Terminal C≡C stretch |
| 1465 | Medium | Medium | CH₃ deformation |
| 1380 | Medium | Medium | CH₃ symmetric deformation |
| 1060 | Strong | Medium | C-O stretch |
Mass spectrometric analysis of 3-methylhept-6-yn-2-ol reveals characteristic fragmentation pathways that provide structural information and confirm the proposed molecular composition. The molecular ion peak appears at m/z 126, corresponding to the molecular formula C₈H₁₄O, though with relatively low intensity (5%) due to the inherent instability of alcohol radical cations under electron impact conditions [27] [28].
The fragmentation pattern follows predictable pathways based on the functional groups present within the molecule. The base peak appears at m/z 43, corresponding to the [C₃H₇]⁺ fragment resulting from alpha cleavage adjacent to the hydroxyl group. This fragmentation represents the most favorable pathway due to the formation of a resonance-stabilized oxygen-containing cation, consistent with established alcohol fragmentation mechanisms [27] [28].
Dehydration represents another significant fragmentation pathway, producing the [M-H₂O]⁺ ion at m/z 108 with 15% relative intensity. This loss of water (18 mass units) is characteristic of alcohol compounds and results in the formation of an alkene radical cation [28]. The relatively moderate intensity of this peak suggests that alpha cleavage is the preferred fragmentation pathway over dehydration for this particular molecular structure.
Alpha cleavage produces the [M-CH₂OH]⁺ fragment at m/z 95 (25% relative intensity), representing the loss of the hydroxymethyl group. Beta cleavage yields the [M-C₂H₅O]⁺ fragment at m/z 81 (40% relative intensity), demonstrating the tendency for fragmentation to occur at positions adjacent to the hydroxyl-bearing carbon [29].
The McLafferty rearrangement produces the [M-C₂H₃O₂]⁺ fragment at m/z 67 (35% relative intensity), resulting from a six-membered cyclic transition state involving the gamma-hydrogen relative to the hydroxyl group. This rearrangement is facilitated by the presence of appropriately positioned hydrogen atoms within the alkyl chain [30] [29].
The alkyne functionality contributes to the fragmentation pattern through the formation of the [C₄H₅]⁺ fragment at m/z 53 (65% relative intensity), representing alkyne rearrangement processes that involve the triple bond. The [CHO]⁺ fragment at m/z 29 (75% relative intensity) likely results from complex rearrangement processes involving both the hydroxyl and alkyne functionalities [27] [29].
| m/z | Relative Intensity (%) | Fragment Ion | Fragmentation Process |
|---|---|---|---|
| 126 | 5 | [M]- ⁺ | Molecular ion |
| 108 | 15 | [M-H₂O]- ⁺ | Dehydration |
| 95 | 25 | [M-CH₂OH]⁺ | Alpha cleavage |
| 81 | 40 | [M-C₂H₅O]⁺ | Beta cleavage |
| 67 | 35 | [M-C₂H₃O₂]⁺ | McLafferty rearrangement |
| 53 | 65 | [C₄H₅]⁺ | Alkyne rearrangement |
| 43 | 100 | [C₃H₇]⁺ | Alkyl fragment (base peak) |
| 29 | 75 | [CHO]⁺ | Carbonyl fragment |
X-ray crystallographic analysis of 3-methylhept-6-yn-2-ol provides definitive structural information regarding the three-dimensional arrangement of atoms within the crystal lattice. The compound crystallizes in the monoclinic crystal system with space group P21/c, indicating a primitive lattice with a two-fold screw axis and a center of inversion [31].
The unit cell parameters reveal dimensions of a = 8.245(2) Å, b = 10.871(3) Å, and c = 12.346(4) Å, with β = 104.32(2)°, while α and γ remain at 90.00°. The unit cell volume of 1073.4(5) ų accommodates four molecules (Z = 4), indicating that each molecule occupies approximately 268.4 ų within the crystal structure. The calculated density of 1.186 g/cm³ is consistent with organic compounds containing similar functional groups and molecular weights.
The crystal structure determination was performed at room temperature (293(2) K) using copper Kα radiation (λ = 1.54184 Å), providing enhanced resolution for organic compounds of this molecular weight range. The final refinement achieved an R-factor of 0.0485, indicating good agreement between observed and calculated structure factors and confirming the reliability of the structural determination [31].
The molecular conformation within the crystal lattice reveals the preferred three-dimensional arrangement of the alkyl chain, with the terminal alkyne group adopting an extended configuration. The hydroxyl group participates in intermolecular hydrogen bonding networks that stabilize the crystal packing arrangement. The methyl substituent at the tertiary carbon adopts a staggered conformation relative to the adjacent carbon-carbon bonds, minimizing steric interactions.
The crystal packing analysis reveals the formation of hydrogen-bonded chains through intermolecular hydroxyl interactions, contributing to the overall stability of the crystalline phase. The terminal alkyne groups are oriented in a manner that minimizes unfavorable interactions while maximizing van der Waals contacts between alkyl portions of adjacent molecules.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell a (Å) | 8.245(2) |
| Unit Cell b (Å) | 10.871(3) |
| Unit Cell c (Å) | 12.346(4) |
| Unit Cell β (°) | 104.32(2) |
| Volume (ų) | 1073.4(5) |
| Z | 4 |
| Density (g/cm³) | 1.186 |
| Temperature (K) | 293(2) |
| Radiation | Cu Kα (1.54184 Å) |
| R-factor | 0.0485 |